Propylhydrazine dihydrochloride basic properties
Propylhydrazine dihydrochloride basic properties
An In-Depth Technical Guide to Propylhydrazine Dihydrochloride: Properties, Synthesis, and Applications
Introduction
Propylhydrazine dihydrochloride is a specialized chemical reagent that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of hydrazine, it possesses unique chemical properties that make it a valuable building block in organic synthesis and a functional moiety in the design of targeted therapeutics. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and key applications, with a focus on its emerging role as a zinc-binding group in enzyme inhibitors.
Chemical Identity and Physicochemical Properties
Propylhydrazine dihydrochloride is the double hydrochloride salt of 1-propylhydrazine. The full protonation of both nitrogen atoms enhances its stability and solubility in aqueous media compared to the free base, making it more convenient for laboratory use.
It is important to note that while CAS numbers for propylhydrazine and its monohydrochloride salt are documented, a specific, unique CAS number for the dihydrochloride form is not consistently cited across major chemical suppliers. Researchers should, therefore, rely on the molecular formula and weight for unambiguous identification.
Table 1: Physicochemical Properties of Propylhydrazine Dihydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀N₂·2HCl | [1] |
| Molecular Weight | 147.05 g/mol | [1] |
| Appearance | White to off-white solid | (inferred) |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [2] |
| Melting Point | Data not available; for reference, Hydrazine Dihydrochloride melts at 200 °C (decomposes) | |
| Storage Temperature | 2-8°C, sealed under a dry, inert atmosphere | |
| Associated CAS Numbers | 70629-59-3 (Propylhydrazine), 56795-66-5 (Hydrochloride), 73544-93-1 (Hydrochloride) | [3][4] |
Synthesis and Purification
The synthesis of propylhydrazine dihydrochloride is typically achieved through a direct acid-base reaction. The process involves the controlled addition of hydrochloric acid to propylhydrazine or its hydrate. The use of two molar equivalents of HCl ensures the formation of the dihydrochloride salt.
Expertise-Driven Protocol: Laboratory-Scale Synthesis
This protocol is based on established methods for the synthesis of hydrazine salts, adapted for the specific preparation of the dihydrochloride form.[2] The causality behind each step is explained to ensure both safety and success.
Step 1: Reaction Setup
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Add 1.0 equivalent of propylhydrazine to a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Dilute the propylhydrazine with a suitable solvent, such as isopropanol or ethanol.
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Place the flask in an ice/water bath to cool the solution to 0-5°C.
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Causality: The neutralization of a hydrazine base with a strong acid like HCl is a highly exothermic reaction. Pre-cooling and slow addition of the acid are critical for managing heat generation, preventing solvent boiling, and minimizing the formation of degradation byproducts.
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Step 2: Acid Addition
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Slowly add 2.1 equivalents of concentrated hydrochloric acid dropwise via the addition funnel while vigorously stirring the cooled solution.
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Maintain the internal temperature below 10°C throughout the addition.
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Causality: Using a slight excess of HCl ensures complete conversion to the dihydrochloride salt. A slow, controlled addition prevents localized overheating and potential runaway reactions.
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Step 3: Crystallization and Isolation
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After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure complete precipitation of the salt.
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Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any unreacted starting material and residual acid.
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Causality: Propylhydrazine dihydrochloride has low solubility in nonpolar organic solvents. Washing with a cold, nonpolar solvent effectively cleans the product without dissolving a significant amount, thereby maximizing the yield.
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Step 4: Purification and Drying
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For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[2]
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Dry the purified white solid under vacuum to remove all residual solvents. Store the final product in a tightly sealed container with a desiccant to prevent moisture absorption.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of propylhydrazine dihydrochloride.
Analytical Characterization
Confirming the identity and purity of the synthesized propylhydrazine dihydrochloride is essential. Standard analytical techniques are employed for this purpose.
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Nuclear Magnetic Resonance (¹H NMR): While spectra for the dihydrochloride are not readily published, data for the monohydrochloride in DMSO-d₆ shows characteristic signals for the hydrazine protons (NH₂ at δ 10.59 ppm and NH at δ 9.15 ppm).[2] For the dihydrochloride salt, a researcher should expect these highly acidic, exchangeable protons to appear as a broad singlet with a higher integration value, likely shifted further downfield. The propyl group protons (CH₃, CH₂, and N-CH₂) would appear in the upfield region, with splitting patterns consistent with the structure.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, broad absorptions in the 2400-3200 cm⁻¹ region, characteristic of N-H stretching in ammonium salts (R-NH₃⁺). N-H bending vibrations would also be present.[2]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would detect the free base at an m/z corresponding to [C₃H₁₀N₂ + H]⁺.
Applications in Drug Discovery and Chemical Biology
The utility of propylhydrazine dihydrochloride extends beyond its role as a simple synthetic intermediate. Its unique electronic and structural properties have made it a valuable tool in modern chemical biology and medicinal chemistry.
A. Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) Inhibitors
The most prominent application of the propylhydrazine moiety is as a novel zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of metalloenzymes that play a critical role in epigenetic regulation, and their inhibition is a validated therapeutic strategy for certain cancers.
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Mechanism of Action: Most HDAC inhibitors contain a functional group that chelates the catalytic Zn²⁺ ion in the enzyme's active site. While hydroxamic acids are common ZBGs, they can suffer from poor metabolic stability and off-target effects. The hydrazine moiety has emerged as a promising alternative.[5] It acts as a bidentate ligand, coordinating the zinc ion through both of its nitrogen atoms. This interaction blocks the active site and prevents the enzyme from deacetylating its histone substrates.
Caption: Propylhydrazine moiety acting as a bidentate zinc-binding group.
B. Chemical Biology Probes
Propylhydrazine hydrochloride has been utilized as a competitor in "reverse-polarity" activity-based protein profiling ((RP)-ABPP). In this context, it competes with more complex hydrazine-containing probes for binding to nucleophilic sites on proteins, helping to validate the targets of these probes in complex biological systems.
C. Synthetic Building Block
As a hydrazine derivative, it is a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and hydrazones, through condensation reactions with dicarbonyl compounds or aldehydes/ketones, respectively.[2] These scaffolds are prevalent in many biologically active molecules.
Safety and Handling
As a member of the hydrazine class of chemicals, propylhydrazine dihydrochloride must be handled with appropriate caution. The related compound, hydrazine dihydrochloride, is classified as toxic and a potential carcinogen.
Table 2: GHS Hazard Information (based on related compounds)
| Hazard | Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | P261, P280, P301+P310, P302+P352 | |
| Flammability | Self-reactive; may catch fire. | P210, P234, P370+P378 | |
| Health Hazards | May cause an allergic skin reaction. Suspected of causing cancer. | P201, P280, P308+P313, P333+P313 |
Handling Recommendations:
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Always use this compound in a well-ventilated chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.
References
- Stopper, D., Biermann, L., Watson, P., et al. (2025). Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. ChemRxiv.
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Royal Society of Chemistry. (n.d.). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Retrieved from [Link]
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PubMed. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. Retrieved from [Link]
Sources
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- 5. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
